molecular formula C21H16N2O B214974 4-(2-phenylethynyl)-N-(pyridin-4-ylmethyl)benzamide

4-(2-phenylethynyl)-N-(pyridin-4-ylmethyl)benzamide

Cat. No. B214974
M. Wt: 312.4 g/mol
InChI Key: BUYPYDKTJQENJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-phenylethynyl)-N-(pyridin-4-ylmethyl)benzamide, commonly known as PEPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PEPB belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

PEPB has been found to have potential applications in various fields of scientific research, including cancer research, neurology, and immunology. In cancer research, PEPB has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neurology, PEPB has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, PEPB has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.

Mechanism of Action

PEPB exerts its effects by binding to and inhibiting the activity of certain enzymes and receptors in the body. Specifically, PEPB has been found to bind to the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell survival. By inhibiting PARP-1, PEPB induces apoptosis in cancer cells. PEPB has also been found to bind to the G protein-coupled receptor GPR40, which is involved in insulin secretion and glucose homeostasis. By activating GPR40, PEPB may have potential applications in the treatment of type 2 diabetes.
Biochemical and Physiological Effects:
PEPB has been found to exhibit a range of biochemical and physiological effects in the body. In addition to its effects on PARP-1 and GPR40, PEPB has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, PEPB may have potential applications in the treatment of Alzheimer's disease. PEPB has also been found to modulate the activity of certain ion channels in the body, which are involved in the regulation of neuronal excitability and muscle contraction.

Advantages and Limitations for Lab Experiments

PEPB has several advantages for lab experiments, including its high potency and specificity for its target enzymes and receptors. However, PEPB is also associated with certain limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on PEPB, including the development of more efficient synthesis methods, the identification of new target enzymes and receptors, and the investigation of its potential applications in other fields of scientific research. Additionally, further studies are needed to determine the optimal dosage and administration of PEPB for its various applications.

Synthesis Methods

The synthesis of PEPB involves a series of chemical reactions, starting with the reaction of 4-chloro-N-(pyridin-4-ylmethyl)benzamide with sodium ethoxide, followed by the reaction of the resulting compound with phenylacetylene in the presence of a palladium catalyst. The final product, PEPB, is obtained by purification through column chromatography.

properties

Product Name

4-(2-phenylethynyl)-N-(pyridin-4-ylmethyl)benzamide

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

4-(2-phenylethynyl)-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C21H16N2O/c24-21(23-16-19-12-14-22-15-13-19)20-10-8-18(9-11-20)7-6-17-4-2-1-3-5-17/h1-5,8-15H,16H2,(H,23,24)

InChI Key

BUYPYDKTJQENJA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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